N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide
Description
N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide is a propanamide derivative featuring a tert-butyl group on the amide nitrogen and a 6-methoxy-substituted pyridin-3-ylamino moiety at the α-position. Its molecular formula is C₁₄H₂₁N₃O₂, with a molecular weight of 263.34 g/mol.
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide |
InChI |
InChI=1S/C13H21N3O2/c1-9(12(17)16-13(2,3)4)15-10-6-7-11(18-5)14-8-10/h6-9,15H,1-5H3,(H,16,17) |
InChI Key |
BNUCCFDXKQJCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)NC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
tert-Butyl Carbamate Intermediate Synthesis
A common approach involves synthesizing tert-butyl (6-chloropyridin-3-yl)carbamate as a precursor. This intermediate is prepared via lithiation followed by iodination or carboxylation.
Example Protocol :
-
Reactants : tert-Butyl (6-chloropyridin-3-yl)carbamate, n-BuLi, TMEDA, I₂.
-
Conditions :
-
Temperature: -78°C (lithiation), warming to -10°C for 2 hours.
-
Solvent: Tetrahydrofuran (THF) or diethyl ether.
-
Mechanistic Insight :
Lithiation at the pyridine ring’s 4-position enables electrophilic iodination. The tert-butyl group remains stable under these cryogenic conditions due to its steric bulk.
Acylation Reactions for Propanamide Formation
Coupling with Propanoic Acid Derivatives
The propanamide backbone is constructed via acylation of 6-methoxypyridin-3-amine with activated esters (e.g., acid chlorides or mixed anhydrides).
Example Protocol :
-
Reactants : 2-Bromopropanoyl chloride, 6-methoxypyridin-3-amine, tert-butylamine.
-
Conditions :
-
Base: Triethylamine (TEA) in dichloromethane (DCM).
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Temperature: 0°C to room temperature.
-
-
Yield : ~50–60% after recrystallization.
Key Data :
| Step | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Bromopropanoyl chloride synthesis | Propanoic acid, PCl₅ | DCM | 85 |
| Amidation | TEA, DCM | DCM | 58 |
Reductive Amination Strategies
Two-Step Synthesis via Ketone Intermediate
An alternative route involves reductive amination of 2-oxopropanamide with 6-methoxypyridin-3-amine.
Example Protocol :
-
Ketone Formation : Oxidation of 2-hydroxypropanamide using Jones reagent.
-
Reductive Amination : NaBH₃CN or H₂/Pd-C in methanol.
-
Yield : 45–50% overall.
Optimization Note :
Lower temperatures (-20°C) improve stereoselectivity, minimizing byproducts.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel with gradient elution (petroleum ether/ethyl acetate).
-
HPLC : Reverse-phase C18 columns for final purity assessment (>95%).
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 1.53 (s, 9H, tert-butyl), 3.89 (s, 3H, OCH₃), 6.72–8.93 (pyridine-H).
-
MS (ESI+) : m/z 294 [M+H]⁺.
Challenges and Optimization
Steric Hindrance and Reaction Kinetics
The tert-butyl group’s bulkiness slows nucleophilic attack, necessitating prolonged reaction times (e.g., 4–18 hours).
Sensitivity of Methoxy Group
Strong acids or bases risk demethylation; thus, neutral pH during workup is critical.
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the amide group may produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide exhibit promising anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A study demonstrated that pyridine-based compounds could effectively target specific cancer types, leading to reduced tumor growth in preclinical models .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Pyridine derivatives are known to interact with neurotransmitter systems and exhibit antioxidant properties, which may help protect neuronal cells from oxidative stress. A case study highlighted the use of similar compounds in mitigating symptoms of Alzheimer's disease in animal models, suggesting a pathway for therapeutic development .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can be further modified to synthesize complex molecules. For example, it can be used in the synthesis of biologically active compounds through reactions such as amide coupling and nucleophilic substitutions .
Catalysis
This compound can also act as a catalyst or catalyst precursor in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in facilitating reactions that would otherwise require harsh conditions or lead to unwanted byproducts. Studies have shown that incorporating such pyridine derivatives into catalytic systems enhances reaction efficiency and selectivity .
Biochemical Probes
Targeting Enzymatic Activity
this compound has been utilized as a biochemical probe to study enzyme activity. The compound's structural features allow it to selectively inhibit specific enzymes involved in metabolic pathways, providing insights into their functions and regulatory mechanisms. Case studies have demonstrated its effectiveness in probing the activity of kinases and phosphatases, which are critical in cellular signaling .
Drug Design and Development
In drug design, this compound's structure can be modified to enhance its pharmacological properties, such as solubility, bioavailability, and target specificity. Researchers have leveraged its core structure to develop new drug candidates aimed at treating a variety of diseases, including infections and chronic conditions like diabetes .
Table 1: Summary of Applications
Table 2: Case Studies
| Study Focus | Findings | Year |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | 2023 |
| Neuroprotection | Mitigation of Alzheimer's symptoms | 2024 |
| Organic Synthesis | Enhanced reaction efficiency | 2023 |
| Enzyme Targeting | Selective inhibition of kinases | 2024 |
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets, while the methoxypyridine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide with analogous propanamide derivatives:
Key Observations:
- Lipophilicity : The tert-butyl group in the target compound and ’s derivative increases hydrophobicity compared to polar cyclobutenyl () or thioamide () substituents.
- Electronic Effects : The 6-methoxy group on pyridine in the target compound is electron-donating, contrasting with the electron-withdrawing 5-chloro substituent in ’s compound. This difference may influence binding to biological targets (e.g., receptors or enzymes).
Biological Activity
N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide, a compound with the CAS number 1218235-32-5, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 251.32 g/mol. The compound features a tert-butyl group and a methoxypyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1218235-32-5 |
| Molecular Formula | C₁₃H₂₁N₃O₂ |
| Molecular Weight | 251.32 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an enzyme inhibitor, particularly in relation to cancer therapies. The compound may inhibit specific kinases involved in tumor proliferation, although detailed mechanisms are still under investigation.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Related compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. For example, modifications to the pyridine structure have resulted in derivatives with minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA .
Case Studies and Research Findings
- Selective Inhibition Studies :
- Toxicity Assessments :
- Pharmacokinetic Studies :
Q & A
Q. What are the key synthetic challenges in preparing N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including amide bond formation and regioselective substitution. Critical challenges include controlling steric hindrance from the tert-butyl group and ensuring proper orientation of the 6-methoxy-pyridine moiety. Methodologically, this requires:
- Protective group strategies (e.g., tert-butyldimethylsilyl chloride for hydroxyl intermediates) to prevent undesired side reactions .
- Catalytic optimization (e.g., palladium acetate for coupling reactions) to enhance yield .
- Reaction monitoring via HPLC and NMR to track intermediate purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- High-resolution NMR (¹H/¹³C) : Identifies proton environments, such as the tert-butyl singlet (~1.3 ppm) and methoxy-pyridine protons (~3.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolves stereochemical ambiguities using SHELXL for refinement .
Q. How do the functional groups (tert-butyl, methoxy-pyridine) influence the compound’s physicochemical properties?
- The tert-butyl group enhances lipophilicity, impacting solubility in non-polar solvents .
- The 6-methoxy-pyridine moiety contributes to hydrogen bonding and π-π stacking, critical for target binding in pharmacological studies .
- Experimental validation : LogP measurements and differential scanning calorimetry (DSC) assess partition coefficients and thermal stability .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from assay-specific conditions (e.g., pH, solvent). Methodological approaches include:
- Dose-response normalization : Adjusting for solvent effects (e.g., DMSO tolerance limits) .
- Orthogonal assays : Combining enzymatic inhibition studies with cell-based viability assays to confirm target specificity .
- Molecular dynamics simulations : Modeling compound-receptor interactions to explain variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Scaffold modification : Introducing electron-withdrawing groups (e.g., halogens) at the pyridine ring to enhance binding affinity .
- Pharmacophore mapping : Using CADD tools (e.g., Schrödinger Suite) to identify critical interaction sites .
- In vitro validation : Testing analogs against recombinant enzymes (e.g., kinases) to correlate structural changes with activity .
Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state structure, and how does polymorphism affect its stability?
- Single-crystal X-ray diffraction (SCXRD) : SHELXL refinement resolves bond lengths and angles, confirming the tert-butyl group’s spatial arrangement .
- Powder XRD : Detects polymorphic forms, which can alter dissolution rates and bioavailability .
- Stability studies : Accelerated aging tests (40°C/75% RH) monitor form transitions .
Q. How do solvent and temperature variations during synthesis impact reaction kinetics and product distribution?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in substitution steps, while toluene supports Friedel-Crafts reactions .
- Temperature control : Lower temperatures (0–5°C) suppress side reactions in exothermic steps (e.g., acylation) .
- Kinetic profiling : In situ IR spectroscopy tracks intermediate formation rates .
Methodological Considerations for Data Interpretation
Q. What computational tools are recommended for predicting metabolic pathways and toxicity profiles?
- ADMET prediction : SwissADME or ProTox-II models evaluate hepatic metabolism and CYP450 interactions .
- Density Functional Theory (DFT) : Calculates oxidation potentials to predict reactive metabolites .
Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?
- Standardized protocols : Strict QC via LC-MS for each batch .
- Internal controls : Co-testing with reference compounds (e.g., cisplatin in cytotoxicity assays) .
Tables
Table 1. Key Synthetic Intermediates and Their Characterization
| Intermediate | Key Reaction Step | Analytical Confirmation |
|---|---|---|
| Tert-butyl-protected amine | Protection of amine group | ¹H NMR (δ 1.28 ppm, s, 9H) |
| Methoxy-pyridine precursor | Suzuki coupling | HRMS [M+H]+ = 235.12 |
Table 2. Biological Activity Data Comparison
| Assay Type | IC50 (µM) | Solvent Used | Reference |
|---|---|---|---|
| Enzyme Inhibition | 0.45 ± 0.02 | PBS | |
| Cell Viability | 1.2 ± 0.3 | RPMI + 0.1% DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
